molecular formula C18H14O5 B042230 6-Deoxyjacareubin CAS No. 16265-56-8

6-Deoxyjacareubin

Cat. No.: B042230
CAS No.: 16265-56-8
M. Wt: 310.3 g/mol
InChI Key: NHNIESSJWQBRJW-UHFFFAOYSA-N
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Description

6-Deoxyjacareubin is a natural xanthone compound that exhibits potent antioxidant and antifungal activities. It was first isolated from the plant Calophyllum inophyllum by Jackson et al. in 1969 . This compound has been studied for its ability to inhibit platelet activating factor receptor and its potential use in studies about natural platelet activating factor receptor antagonists .

Mechanism of Action

Target of Action

6-Deoxyjacareubin primarily targets the Platelet Activating Factor (PAF) receptor . PAF is a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation and degranulation, inflammation, and anaphylaxis. It also affects the permeability and dilatation of blood vessels .

Mode of Action

This compound interacts with the PAF receptor and inhibits its function. It exhibits potent antioxidant and antifungal activities . It inhibits the PAF receptor with an IC50 of 29.0 microM . This interaction results in the prevention of non-apoptotic cell death by inhibiting ROS (Reactive Oxygen Species) production .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PAF signaling pathway. By inhibiting the PAF receptor, this compound disrupts the downstream effects of PAF, including platelet aggregation and inflammation . Additionally, by inhibiting ROS production, it impacts the oxidative stress pathways .

Pharmacokinetics

Its ability to inhibit the paf receptor and ros production suggests that it can be absorbed and distributed in the body to reach its target sites . More research is needed to understand its ADME properties and their impact on bioavailability.

Result of Action

The inhibition of the PAF receptor and ROS production by this compound leads to several molecular and cellular effects. It protects against non-apoptotic cell death and ameliorates neurodegeneration in a mouse model of familial amyotrophic lateral sclerosis (ALS) . It also shows antifungal activity against Cladosporium cucumerinum .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, hypoxic conditions can enhance its protective effects against cell death . .

Biochemical Analysis

Biochemical Properties

6-Deoxyjacareubin interacts with various biomolecules, primarily through its ability to inhibit ROS production . This interaction plays a crucial role in biochemical reactions, particularly those related to cell death and survival.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It protects against non-apoptotic cell death by inhibiting ROS production . This influence on cell function can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound primarily involves its interaction with ROS. By inhibiting ROS production, this compound can prevent non-apoptotic cell death . This can lead to changes in gene expression, enzyme inhibition or activation, and alterations in biomolecular binding interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, in a mouse model of familial amyotrophic lateral sclerosis (ALS), the administration of this compound significantly attenuated disease progression and improved locomotor dysfunction . This suggests that this compound may have long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For example, in a study using male SOD1 G93A mice, a dosage of 5 mg/kg of this compound administered intraperitoneally every seven days for one month resulted in prolonged survival time and improved locomotor dysfunction .

Metabolic Pathways

Its ability to inhibit ROS production suggests that it may interact with enzymes or cofactors involved in oxidative stress pathways .

Chemical Reactions Analysis

Types of Reactions

6-Deoxyjacareubin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Deoxyjacareubin is unique due to its specific inhibition of the platelet activating factor receptor and its potent antioxidant activity. Unlike some similar compounds, it has been shown to have significant effects in neurodegenerative disease models, highlighting its potential therapeutic applications .

Properties

IUPAC Name

5,10-dihydroxy-2,2-dimethylpyrano[3,2-b]xanthen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O5/c1-18(2)7-6-9-12(23-18)8-13-14(15(9)20)16(21)10-4-3-5-11(19)17(10)22-13/h3-8,19-20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNIESSJWQBRJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C4=C(O3)C(=CC=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167420
Record name 6-Deoxyjacareubin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16265-56-8
Record name 6-Deoxyjacareubin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16265-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Deoxyjacareubin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016265568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Deoxyjacareubin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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